molecular formula C12H16N2O4 B581224 tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate CAS No. 1049677-54-4

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Cat. No.: B581224
CAS No.: 1049677-54-4
M. Wt: 252.27
InChI Key: LTLUHPMDNVETLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate” is a chemical compound with the empirical formula C12H16N2O4 . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “this compound” is 252.27 . The SMILES string representation of this compound is COc1cncc(NC(=O)OC©©C)c1C=O .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C12H16N2O4 , and it has a molecular weight of 252.27 . The compound’s SMILES string is COc1cncc(NC(=O)OC©©C)c1C=O .

Scientific Research Applications

Synthesis and Organic Chemistry

Tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate serves as an important intermediate in the synthesis of complex organic molecules. Its applications are broad, ranging from the development of novel organic synthesis methods to the construction of biologically active compounds. For example, it has been involved in studies related to the Diels-Alder reaction, demonstrating its utility in constructing cyclic compounds which are foundational in medicinal chemistry and material sciences (Padwa, Brodney, & Lynch, 2003). Additionally, tert-butyl N-hydroxycarbamate derivatives have been explored for their potential as building blocks in organic synthesis, showcasing the versatility of tert-butyl carbamate moieties in facilitating chemical transformations (Guinchard, Vallée, & Denis, 2005).

Material Science and Dye-Sensitized Solar Cells

In the realm of material science, particularly in the development of dye-sensitized solar cells, this compound derivatives have been investigated. Studies have shown that pyridine derivatives, including those similar in structure to this compound, can act as electrolyte additives to enhance the performance of solar cells through improved charge-transfer rates and faster diffusion transport in solutions (Ferdowsi et al., 2018). This suggests potential applications of this compound derivatives in optimizing the efficiency of renewable energy technologies.

Chemical Sensors

Research has also explored the use of this compound derivatives in the development of chemical sensors. Specifically, derivatives have been synthesized for the reversible detection of ions such as cyanide and mercury, which are of significant environmental and health concern. These compounds exhibit fluorescence quenching upon binding to target ions, making them valuable tools for sensitive and selective detection in analytical applications (Emandi, Flanagan, & Senge, 2018).

Safety and Hazards

“tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has the signal word “Warning” and the hazard statements H302 - H319 . The precautionary statements are P305 + P351 + P338 . It’s important to handle this compound with care and follow safety guidelines.

Properties

IUPAC Name

tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLUHPMDNVETLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670120
Record name tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-54-4
Record name 1,1-Dimethylethyl N-(4-formyl-5-methoxy-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049677-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.